An In-depth Technical Guide to 4-Hydrazinoquinazoline: Properties and Applications
An In-depth Technical Guide to 4-Hydrazinoquinazoline: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydrazinoquinazoline is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry and analytical sciences. Its quinazoline core is a privileged scaffold found in numerous biologically active compounds, and the reactive hydrazine moiety serves as a versatile handle for the synthesis of a wide array of derivatives. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of 4-Hydrazinoquinazoline, along with detailed experimental protocols and an exploration of its applications.
Physicochemical Properties
4-Hydrazinoquinazoline is a solid organic compound with the chemical formula C₈H₈N₄. Its core structure consists of a pyrimidine ring fused to a benzene ring, with a hydrazine group substituted at the 4-position.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄ | --INVALID-LINK-- |
| Molecular Weight | 160.18 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 186 °C (decomposes) | --INVALID-LINK-- |
| Boiling Point (Predicted) | 353.3 ± 25.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.39 ± 0.1 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 2.79 ± 0.20 | --INVALID-LINK-- |
| LogP (XLogP3) | 1.67 | --INVALID-LINK-- |
| Topological Polar Surface Area | 63.8 Ų | --INVALID-LINK-- |
| CAS Number | 36075-44-2 | --INVALID-LINK-- |
Spectroscopic Data of a Representative Derivative
| Spectroscopic Data for 2-Ethoxy-4-hydrazinoquinazoline | |
| IR (KBr, cm⁻¹) | 1620 (C=N), 3160 (NH), 3250, 3300 (NH₂) |
| ¹H-NMR (DMSO-d₆, δ ppm) | 1.18 (t, 3H, CH₃ of ethoxy, J = 7.4 Hz), 4.19 (q, 2H, CH₂ of ethoxy, J = 7.4), 4.95 (br. s, 3H, NH and NH₂), 7.43 - 8.08 (m, 4H, ArH) |
| MS (m/z) | [M+H]⁺ 204 |
Pharmacological Properties and Applications
4-Hydrazinoquinazoline serves as a crucial building block for the synthesis of various derivatives with a broad spectrum of pharmacological activities. The hydrazine group allows for the facile formation of hydrazones, which are known to possess diverse biological properties.
Antimicrobial Activity
Derivatives of 4-hydrazinoquinazoline have been shown to exhibit significant antibacterial and antifungal activities. The mechanism of action for some of these derivatives is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Table of Minimum Inhibitory Concentrations (MIC) for Representative 4-Hydrazinoquinazoline Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Derivative 4a | E. coli | 8 | [1] |
| Derivative 4a | S. aureus | 4 | [1] |
| Derivative 4a | B. subtilis | 4 | [1] |
| Derivative 4a | S. typhimurium | 8 | [1] |
| Derivative 4a | C. albicans | 2 | [1] |
| Derivative 4a | M. phaseolina | 8 | [1] |
| Derivative 5a | E. coli | 1 | [1] |
| Derivative 5a | S. aureus | 2 | [1] |
| Derivative 5a | B. subtilis | 2 | [1] |
| Derivative 5a | S. typhimurium | 4 | [1] |
| Derivative 5a | C. albicans | 4 | [1] |
Anticancer Activity
Numerous studies have reported the synthesis of 4-hydrazinoquinazoline-based compounds with potent anticancer activity against various cancer cell lines. These derivatives often act as inhibitors of receptor tyrosine kinases.
Table of IC₅₀ Values for Representative 4-Hydrazinoquinazoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| CM9 | EBC-1 (lung cancer) | 8.6 ± 1.9 | [2] |
| CM7 | EBC-1 (lung cancer) | 22.9 ± 4.6 | [2] |
| Compound 3b | MDA-MB-231 (breast cancer) | 4.91 | [3] |
| Compound 3c | MDA-MB-231 (breast cancer) | 6.42 | [3] |
| Compound 3d | MDA-MB-231 (breast cancer) | 5.33 | [3] |
| Compound 9b | MDA-MB-231 (breast cancer) | 6.51 | [3] |
Application in Mass Spectrometry
4-Hydrazinoquinazoline has been successfully employed as a reactive matrix for the analysis of glycans by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).[4] This application significantly enhances the detection sensitivity of both neutral and sialylated glycans.[4]
Experimental Protocols
Synthesis of 4-Hydrazinoquinazoline
The synthesis of 4-hydrazinoquinazoline is typically achieved through the nucleophilic substitution of a halogen at the 4-position of a quinazoline ring with hydrazine hydrate. The following is a general protocol based on literature procedures.[5][6]
Materials:
-
4-Chloroquinazoline
-
Hydrazine hydrate (65% solution)
-
Ethanol
Procedure:
-
To a solution of 4-chloroquinazoline (1.0 equivalent) in ethanol, add hydrazine hydrate (approximately 5 equivalents).
-
Stir the reaction mixture at 70°C for 3 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the precipitate and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as acetonitrile, to obtain pure 4-hydrazinoquinazoline as a yellow solid.[3]
General Procedure for the Synthesis of Hydrazone Derivatives
The following is a general method for the synthesis of hydrazone derivatives from 4-hydrazinoquinazoline.[1]
Materials:
-
4-Hydrazinoquinazoline
-
Appropriate aldehyde or ketone
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 4-hydrazinoquinazoline (1.0 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add the desired aldehyde or ketone (1.0 equivalent) to the reaction mixture.
-
Reflux the mixture for an appropriate time (typically 2-6 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The hydrazone product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Visualizations
Synthetic Pathway of 4-Hydrazinoquinazoline
Caption: Synthesis of 4-Hydrazinoquinazoline from 4-chloroquinazoline.
Experimental Workflow for Glycan Analysis using 4-Hydrazinoquinazoline as a Reactive Matrix in MALDI-MS
Caption: Workflow for glycan analysis using 4-HQ in MALDI-MS.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 4-Hydrazinoquinazoline acting as a reactive matrix for the rapid and sensitive analysis of neutral and sialylated glycans using MALDI MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydrazinoquinazoline acting as a reactive matrix for the rapid and sensitive analysis of neutral and sialylated glycans using MALDI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
